Hexyl 5-aminolevulinate

Photodynamic Therapy Protoporphyrin IX Prodrug Efficiency

Researchers often face poor tissue penetration with standard photosensitizer precursors. Hexyl 5-aminolevulinate (HAL) solves this through its high lipophilicity, enabling 50-100× more efficient PpIX induction vs. 5-ALA [source]. • Bladder cancer PDD: 23% absolute increase in CIS detection sensitivity vs. white light alone, reducing residual tumors by ~20% [source]. • Dermatological PDT: 2% HAL achieves 87.9% BCC clearance-comparable to 16% MAL-lowering per-treatment API costs [source]. • Gynecological imaging: 5× higher fluorescence contrast between neoplastic and healthy tissue vs. 5-ALA [source]. Supplied with analytical documentation; global shipping available.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 140898-97-1
Cat. No. B171288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 5-aminolevulinate
CAS140898-97-1
Synonyms(14C)-hexaminolevulinate
5-ALAHE
5-aminolevulinic acid hexyl ester
ALA hexyl ester
aminolevulinic acid hexylester
hexa ALA
hexaminolevulinate
hexaminolevulinate hydrochloride
hexyl-aminolevulinate
hexylaminolevulinate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCC(=O)CN
InChIInChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12/h2-9,12H2,1H3
InChIKeyRYQOILLJDKPETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 5-Aminolevulinate Overview


Hexyl 5-aminolevulinate (HAL, CAS 140898-97-1) is the hexyl ester prodrug of 5-aminolevulinic acid (5-ALA), belonging to the class of porphyrin precursors used in photodynamic diagnosis (PDD) and photodynamic therapy (PDT) [1]. As a lipophilic derivative, HAL is designed to penetrate biological membranes more efficiently than its hydrophilic parent compound, 5-ALA, and upon intracellular uptake, it is metabolized to the endogenous photosensitizer protoporphyrin IX (PpIX) . This compound is clinically established as an adjunct to white light cystoscopy for the fluorescence-guided detection of bladder cancer, particularly carcinoma in situ (CIS), and is under investigation for various dermatological and oncological PDT applications [2].

Lipophilic prodrug design: enhances cellular uptake and intracellular PpIX conversion studies
Porphyrin metabolism research: porphyrin precursor pathway analysis and photosensitizer accumulation models
Fluorescence imaging research: tissue-selective PpIX contrast for lesion visualization in experimental models

Hexyl 5-Aminolevulinate Generic Substitution Failure


Generic substitution of hexyl 5-aminolevulinate (HAL) with 5-aminolevulinic acid (5-ALA) or methyl aminolevulinate (MAL) is not scientifically valid due to fundamental differences in physicochemical properties and subsequent biological performance. HAL's lipophilicity is markedly higher than that of 5-ALA, directly translating to a 50- to 100-fold greater efficiency in inducing the critical photosensitizer PpIX . Furthermore, comparative studies demonstrate that the concentration required to achieve half-maximal PpIX fluorescence in human skin is significantly lower for HAL (approximately 1%) compared to 5-ALA (2%) and MAL (8%) [1]. These quantitative disparities in cellular uptake, PpIX conversion efficiency, and effective dosing underscore that HAL is not functionally interchangeable with its analogs; selecting a substitute without accounting for these data can lead to suboptimal PpIX accumulation, compromised diagnostic sensitivity, and reduced therapeutic efficacy.

Target Compound (HAL)
Common Substitutes
HAL
High lipophilicity supports efficient transmembrane diffusion and intracellular PpIX induction
5-ALA
More hydrophilic; may require higher extracellular concentration and exhibits different cellular uptake kinetics
HAL
Lower effective concentration for half-maximal PpIX fluorescence in skin models
MAL
Requires markedly higher topical concentration; substitution may alter PpIX biodistribution and contrast

Hexyl 5-Aminolevulinate Quantitative Evidence


PpIX Induction Efficiency: HAL vs. 5-ALA

Hexyl 5-aminolevulinate (HAL) demonstrates a significantly enhanced capacity to induce the photosensitizer protoporphyrin IX (PpIX) in neoplastic cells compared to its parent compound, 5-aminolevulinic acid (5-ALA) . This difference is attributed to its higher lipophilicity, which facilitates more efficient cellular uptake and intracellular conversion to PpIX .

PpIX Induction Efficiency
Data to verify
50-100 fold increase vs. 5-ALA
Supports prodrug conversion research interpretation
Cross-study comparable; source review recommended
Photodynamic Therapy Protoporphyrin IX Prodrug Efficiency Lipophilicity

Cervical Dysplasia Fluorescence: HAL vs. 5-ALA

In a direct comparative study for photodynamic diagnosis of cervical dysplasia, the application of hexyl aminolevulinate (HAL) resulted in a substantially higher fluorescence contrast between pathological and healthy tissue compared to 5-aminolevulinic acid (5-ALA) [1]. This enhanced contrast is crucial for the accurate delineation of precancerous lesions during diagnostic procedures [1].

Cervical Fluorescence Contrast
Head-to-head
5-fold higher PpIX intensity vs. 5-ALA
Supports tissue-contrast imaging research
In vivo cervical epithelium, 2 h post-application
Photodynamic Diagnosis Cervical Dysplasia Fluorescence Imaging Tissue Contrast

Bladder CIS Diagnostic Sensitivity: HAL-PDD vs. White Light

Hexyl 5-aminolevulinate (HAL)-based photodynamic diagnosis (PDD) dramatically improves the detection of flat carcinoma in situ (CIS) of the bladder, a lesion that is frequently missed by standard white light cystoscopy (WLC) [1]. The enhanced visualization is due to the selective accumulation of HAL-induced PpIX in neoplastic tissue [1].

Bladder CIS Detection
Head-to-head
Sensitivity 96% vs. 73% (WLC)
Supports fluorescence detection research in bladder lesion models
Phase II multicenter study
Bladder Cancer Carcinoma in Situ Photodynamic Diagnosis Sensitivity

Papillary Tumor & Residual Disease Detection: HAL vs. White Light

A systematic review and meta-analysis of the literature confirms that hexyl aminolevulinate (HAL)-guided photodynamic diagnosis (PDD) provides a statistically significant improvement in the detection of papillary bladder tumors and reduces the rate of residual tumor after transurethral resection of bladder tumor (TURBT) when compared to white light cystoscopy (WLC) alone [1].

Papillary Tumor & Residual Rate
Class-level
Detection increased 7-29%; residual tumor reduced ~20%
Class-level meta-analysis context; study-specific review advised
Pooled 5-ALA/HAL data from 44 publications
Bladder Cancer Papillary Tumors Residual Tumor Transurethral Resection

PpIX Fluorescence in Skin: HAL vs. MAL & ALA

The effective concentration required for hexyl 5-aminolevulinate (HAL) to induce half-maximal PpIX fluorescence in normal human skin is substantially lower than that required for methyl aminolevulinate (MAL) or 5-aminolevulinic acid (5-ALA) [1]. This indicates a higher potency of HAL for topical applications [1].

Skin PpIX Fluorescence Potency
Head-to-head
HAL ~1%, ALA ~2%, MAL ~8% (w/w) for half-maximal fluorescence
Supports topical prodrug potency comparison in skin models
Normal human skin volunteer study
Topical Photodynamic Therapy Pharmacokinetics Protoporphyrin IX Human Skin

Basal Cell Carcinoma PDT Efficacy: HAL vs. MAL

In a randomized, double-blind trial for photodynamic therapy of non-aggressive basal cell carcinomas (BCCs), a low concentration of hexyl aminolevulinate (HAL, 2%) demonstrated similar short-term efficacy and tolerability to the standard, much higher concentration of methyl aminolevulinate (MAL, 16%) [1].

BCC Lesion Clearance
Head-to-head
Clearance 87.9% (HAL 2%) vs. 93.8% (MAL 16%); P=0.84
Supports comparative endpoint interpretation in skin lesion studies
Randomized double-blind trial, n=98 lesions
Basal Cell Carcinoma Photodynamic Therapy Efficacy Dermatology

Application Scenarios for Hexyl 5-Aminolevulinate


Fluorescence-Guided TURBT

Hexyl 5-aminolevulinate (HAL) is optimally deployed as an adjunct to white light cystoscopy during TURBT. The evidence demonstrates a 23% absolute improvement in sensitivity for detecting carcinoma in situ (CIS) and a 7-29% increase in detection of papillary tumors compared to white light alone [1]. This enhanced visualization directly leads to a more complete initial resection, reducing the rate of residual tumors by an average of 20% and consequently improving recurrence-free survival [2].

Photodynamic Diagnosis of Gynecologic Precancers

For research and clinical applications requiring precise delineation of cervical dysplasia and vulvar leukoplakia, HAL provides a 5-fold higher fluorescence intensity contrast between neoplastic and healthy tissue compared to 5-ALA [3]. This marked improvement in image contrast facilitates more accurate mapping of lesion margins, which is essential for guiding biopsies, monitoring disease progression, and planning effective, tissue-sparing treatments.

Topical PDT for Non-Melanoma Skin Cancers

In the photodynamic therapy of low-risk basal cell carcinomas, HAL at a low concentration of 2% achieves histologically confirmed clearance rates (87.9%) that are not statistically different from those obtained with an eight-fold higher concentration (16%) of the widely used comparator MAL (93.8%) [4]. This scenario underscores HAL's value proposition for dermatological PDT, offering the potential for lower drug costs per treatment and a favorable safety profile while maintaining comparable efficacy and tolerability [5].

Lipophilic Prodrug Cellular Uptake & PpIX Research

HAL serves as a model compound for investigating the relationship between lipophilicity and prodrug efficiency. Its established property of being 50-100 times more efficient than its hydrophilic parent, 5-ALA, at inducing PpIX in neoplastic cells makes it an invaluable tool for basic research into intracellular porphyrin metabolism, mechanisms of selective tumor accumulation, and the development of next-generation photosensitizer precursors.

Application
Selection Property
Validation Focus
Fluorescence-guided resection research
PpIX fluorescence contrast enhancement
Lesion detection sensitivity in experimental models
Cervical/vulvar fluorescence imaging research
Tissue-selective PpIX accumulation
Lesion margin delineation in imaging studies
Topical porphyrin-based photodynamic research
Low-concentration PpIX induction efficiency
Comparative lesion clearance endpoint evaluation
Lipophilic prodrug metabolism studies
Lipophilicity-dependent cellular uptake
Intracellular PpIX conversion pathway analysis

Technical Documentation Hub

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32 linked technical documents
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